An In-depth Technical Guide to 3-Iodothiophene-2-carbaldehyde: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 3-Iodothiophene-2-carbaldehyde: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-iodothiophene-2-carbaldehyde, a key heterocyclic building block in organic synthesis. We will delve into its fundamental properties, detail a robust synthetic protocol, explore its chemical reactivity, and highlight its applications, particularly in the realm of medicinal chemistry and materials science.
Core Properties of 3-Iodothiophene-2-carbaldehyde
3-Iodothiophene-2-carbaldehyde is a trifunctional molecule featuring a thiophene ring, an aldehyde group, and an iodine atom. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecular architectures.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃IOS | [1] |
| Molecular Weight | 238.05 g/mol | [1] |
| CAS Number | 930-97-2 | |
| Appearance | Typically a solid | |
| Synonyms | 3-Iodo-2-thiophenecarboxaldehyde |
Synthesis of 3-Iodothiophene-2-carbaldehyde
The introduction of a formyl group onto a thiophene ring can be achieved through various methods, including the Vilsmeier-Haack reaction or via organometallic intermediates. A common and effective strategy for the synthesis of 3-iodothiophene-2-carbaldehyde involves the formylation of 3-iodothiophene. This can be accomplished by lithiation of 3-iodothiophene followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Synthetic Workflow: Lithiation and Formylation
The following diagram illustrates the synthetic pathway from 3-iodothiophene to 3-iodothiophene-2-carbaldehyde.
Caption: Synthetic workflow for 3-iodothiophene-2-carbaldehyde.
Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
3-Iodothiophene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 3-iodothiophene and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour. The high reactivity of organolithium reagents necessitates these low temperatures to prevent side reactions.
-
Formylation: Anhydrous DMF is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2-3 hours at this temperature, allowing for the formation of the aldehyde.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.
-
Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 3-iodothiophene-2-carbaldehyde.
Chemical Reactivity and Synthetic Utility
The aldehyde and iodo functionalities of 3-iodothiophene-2-carbaldehyde are orthogonal handles for a variety of chemical transformations.
Reactions at the Aldehyde Group
The aldehyde group can participate in a wide range of classical carbonyl chemistry, including:
-
Wittig Reaction: To form alkenes.
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Reductive Amination: To synthesize secondary and tertiary amines.
-
Condensation Reactions: With active methylene compounds.
-
Oxidation: To the corresponding carboxylic acid.
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Reduction: To the corresponding alcohol.
Reactions at the C-I Bond: Palladium-Catalyzed Cross-Coupling
The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for the construction of biaryl and heteroaryl structures. The Suzuki-Miyaura coupling is a prominent example.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position of the thiophene ring, providing access to a diverse chemical space. The Suzuki-Miyaura cross-coupling is a powerful tool for creating carbon-carbon bonds with high efficiency and functional group tolerance.[2][3]
Applications in Drug Development and Materials Science
The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Thiophene-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5] 3-Iodothiophene-2-carbaldehyde serves as a key intermediate in the synthesis of such biologically active molecules. For instance, arylthiophene carbaldehydes synthesized via Suzuki coupling have shown promising antibacterial and anti-urease activities.[6][7]
In materials science, thiophene-based polymers, such as poly(3-alkylthiophenes), are extensively studied for their applications in organic electronics, including field-effect transistors and light-emitting devices. The functional handles on 3-iodothiophene-2-carbaldehyde allow for its incorporation into larger conjugated systems.
Safety and Handling
As with all chemicals, 3-iodothiophene-2-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[8][9]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Spectroscopic Data
The structure of 3-iodothiophene-2-carbaldehyde and its derivatives can be confirmed using standard spectroscopic techniques:
-
¹H NMR: The spectrum would show characteristic signals for the aldehyde proton (typically δ 9.5-10.5 ppm) and the two protons on the thiophene ring.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon (around δ 180-190 ppm) and the carbons of the thiophene ring.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be observed, typically in the region of 1660-1700 cm⁻¹. For a related compound, thiophene-2-carbaldehyde, this peak appears around 1665 cm⁻¹.[10]
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Hudson, J. B. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. Retrieved from [Link]
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Kaur, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Retrieved from [Link]
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Haider, S., et al. (2021). Therapeutic importance of synthetic thiophene. PubMed Central. Retrieved from [Link]
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001CHEMICAL. (n.d.). CAS No. 18812-40-3, 2-iodothiophene-3-carbaldehyde. Retrieved from [Link]
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Ayub, K., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health. Retrieved from [Link]
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